molecular formula C11H11N3OS B8079779 5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B8079779
M. Wt: 233.29 g/mol
InChI Key: VTDWKKONLKWRID-UHFFFAOYSA-N
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Description

5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1956366-63-4) is a heterocyclic compound with the molecular formula C₁₁H₁₁N₃OS and a molecular weight of 233.29 g/mol . The structure consists of a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at the 5-position with a thiophen-2-ylmethyl group.

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-11-10-3-4-12-14(10)6-5-13(11)8-9-2-1-7-16-9/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDWKKONLKWRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)C(=O)N1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its therapeutic potential.

  • Molecular Formula : C₁₂H₁₁N₃O₃S
  • Molecular Weight : 277.30 g/mol
  • CAS Number : 685106-60-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. A notable method includes microwave-assisted synthesis which enhances yield and reduces reaction time. The compound's structure has been confirmed using techniques such as IR spectroscopy, NMR, and X-ray diffraction analysis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and H322 (non-small cell lung cancer) cells. The inhibition occurs in a dose-dependent manner, suggesting a potential for further development as an anticancer agent .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : The compound affects cell cycle progression, leading to reduced proliferation rates in treated cells.
  • Targeting Specific Enzymes : It may inhibit certain enzymes involved in tumor growth and metastasis.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameCAS NumberIC50 (µM)Targeted Activity
This compound685106-60-910Anticancer (A549)
Compound A2034237-76-60.5COX-2 Inhibitor
Compound B1359442-80-015Antimicrobial Activity

Case Studies

  • Inhibition Studies : A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Molecular Docking : Computational studies have been conducted to predict the binding affinity of this compound to specific cancer-related targets. Docking simulations suggest strong interactions with proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 3o: 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (from ) inhibits A549 lung cancer cell growth via autophagy modulation. Its 4-chlorophenyl group enhances potency compared to non-halogenated analogs .
  • Target Compound: The thiophen-2-ylmethyl substituent replaces the chlorophenyl group. No direct anticancer data are reported for the target compound.

Neurological Activity

  • Compound 11 : A 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative () acts as a selective mGluR2 negative allosteric modulator (NAM) with 0.32 mg/kg efficacy in cognitive models. Key substituents include a trifluoromethylphenyl group and a methylsulfonyl moiety .
  • Target Compound : The thiophene group may confer distinct selectivity or pharmacokinetic profiles. However, the absence of bulky electron-withdrawing groups (e.g., trifluoromethyl) could limit mGluR2 affinity.

Physicochemical Properties

Property Target Compound Compound 3o Compound 11
Molecular Weight 233.29 343.80 ~443 (estimated)
Hydrogen Bond Acceptors 4 (N, O, S) 4 6
logP (Predicted) ~2.1 ~3.5 ~3.8
Key Substituents Thiophen-2-ylmethyl 4-Chlorophenyl Trifluoromethylphenyl, Methylsulfonyl
  • Thiophene vs. Chlorophenyl : Thiophene’s lower electronegativity and sulfur atom may improve solubility but reduce hydrophobic interactions critical for receptor binding .
  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity in neurological targets, as seen in Compound 11 .

Pharmacokinetic and Metabolic Profiles

  • Compound 2 (): 2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibits >99% HPLC purity and stability under basic conditions .

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